6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
CAS No.: 1594722-77-6
Cat. No.: VC2973424
Molecular Formula: C10H5BrClN3
Molecular Weight: 282.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1594722-77-6 |
|---|---|
| Molecular Formula | C10H5BrClN3 |
| Molecular Weight | 282.52 g/mol |
| IUPAC Name | 6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3 |
| Standard InChI Key | ZKUPKEYFGJYZFR-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl |
| Canonical SMILES | CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl |
Introduction
Chemical Identity and Structure
Basic Information
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is characterized by its distinctive 1,7-naphthyridine core structure, which consists of a fused ring system containing two nitrogen atoms at positions 1 and 7. This compound features several key functional groups strategically positioned around this core:
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A bromine atom at position 6
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A chlorine atom at position 4
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A methyl group at position 8
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A carbonitrile (cyano) group at position 3
The chemical identity of this compound is summarized in Table 1, which presents its key identifiers and molecular characteristics.
Table 1: Chemical Identity of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 1594722-77-6 |
| Molecular Formula | C₁₀H₅BrClN₃ |
| Molecular Weight | 282.52 g/mol |
| IUPAC Name | 6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile |
| InChI | InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3 |
| InChIKey | ZKUPKEYFGJYZFR-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl |
The 1,7-naphthyridine scaffold provides a rigid framework that positions the functional groups in a specific three-dimensional arrangement, which is crucial for its potential biological activities and chemical reactivity .
Biological Activities and Applications
Antimicrobial Activity
Naphthyridine derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, research has demonstrated that halogenated naphthyridines, particularly those with bromine substitution, exhibit enhanced activity against both Gram-positive and Gram-negative bacteria .
| Structural Feature | Position | Potential Impact on Biological Activity |
|---|---|---|
| Bromine | 6 | Enhanced antimicrobial activity, particularly against resistant strains |
| Chlorine | 4 | Increased electrophilicity, facilitating nucleophilic aromatic substitution; potential contribution to antimicrobial activity |
| Methyl | 8 | Improved lipophilicity and membrane permeability; potential enhancement of CNS penetration |
| Carbonitrile | 3 | Critical for interaction with biological targets; potential importance for anti-tubercular activity |
Comparison with Related Compounds
To better understand the potential properties and applications of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile, it is instructive to compare it with structurally related compounds. Table 3 presents a comparison with several related compounds identified in the literature.
Table 3: Comparison of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile with Related Compounds
This comparison highlights the structural diversity within the naphthyridine family of compounds and illustrates how seemingly minor structural variations can potentially lead to significant differences in properties and biological activities.
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